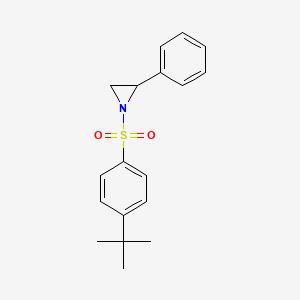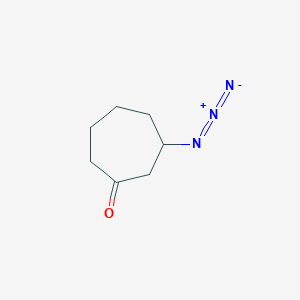
3-Azidocycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidocycloheptan-1-one is an organic compound characterized by a seven-membered ring structure with an azide group (-N₃) attached to the third carbon and a ketone group (C=O) at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocycloheptan-1-one typically involves the introduction of the azide group into a cycloheptanone precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion (N₃⁻). This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide (NaN₃).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azidocycloheptan-1-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azide group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Major Products:
Cycloaddition: Formation of triazoles.
Reduction: Formation of amines.
Substitution: Formation of various substituted cycloheptanones.
Applications De Recherche Scientifique
3-Azidocycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive triazoles.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Azidocycloheptan-1-one primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. The formation of triazoles is facilitated by the strain in the cycloheptane ring, which makes the azide group more reactive .
Comparaison Avec Des Composés Similaires
3-Azidocyclohexanone: Similar structure but with a six-membered ring.
3-Azidocyclooctanone: Similar structure but with an eight-membered ring.
Cycloalkyne-Azide Compounds: Compounds with cycloalkyne and azide groups that undergo similar cycloaddition reactions.
Uniqueness: 3-Azidocycloheptan-1-one is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability, making it highly reactive in cycloaddition reactions. This reactivity is leveraged in various synthetic applications, particularly in the formation of triazoles.
Propriétés
Numéro CAS |
919117-16-1 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-azidocycloheptan-1-one |
InChI |
InChI=1S/C7H11N3O/c8-10-9-6-3-1-2-4-7(11)5-6/h6H,1-5H2 |
Clé InChI |
RWOQOYODHHFUFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)CC(C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)
![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)


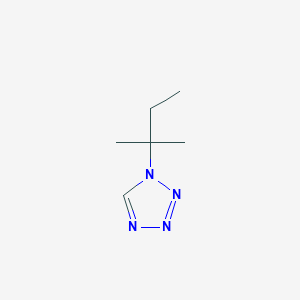

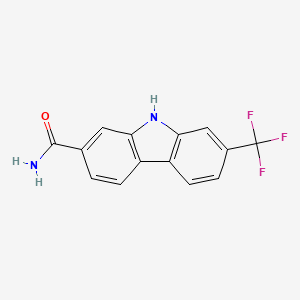
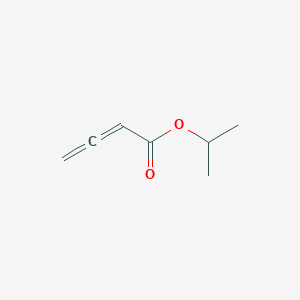
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
